Sodium gold cyanide

Beschreibung

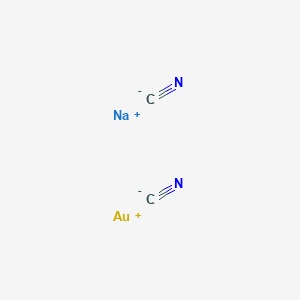

Structure

2D Structure

Eigenschaften

IUPAC Name |

sodium;gold(1+);dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CN.Au.Na/c2*1-2;;/q2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDSWYDTKFSTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[Na+].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaAu(CN)2, C2AuN2Na | |

| Record name | sodium dicyanoaurate(I) | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14950-87-9 (Parent) | |

| Record name | Sodium dicyanoaurate(I) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015280098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90934603 | |

| Record name | Gold(1+) sodium cyanide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15280-09-8 | |

| Record name | Aurate(1-), bis(cyano-κC)-, sodium (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15280-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium dicyanoaurate(I) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015280098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurate(1-), bis(cyano-.kappa.C)-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gold(1+) sodium cyanide (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dicyanoaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DICYANOAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF2520MK4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Mechanisms of Gold Cyanide Complexes

Fundamental Chemical Reactions in Dicyanoaurate(I) Formation (Elsner Equation)

The primary chemical reaction governing the dissolution of gold in a sodium cyanide solution is described by the Elsner Equation. chemeurope.comcoreresources.com.au This equation outlines the stoichiometry for the conversion of solid gold into a soluble gold-cyanide complex. yulonggold.com.au The process requires gold, sodium cyanide, an oxidizing agent (typically oxygen from the air), and water. wikipedia.orgwikipedia.org Gold is one of the few metals that will dissolve under these conditions. wikipedia.org

4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH chemeurope.comcoreresources.com.auyulonggold.com.auwikipedia.orgwikipedia.org

In this reaction, elemental gold (Au) reacts with sodium cyanide (NaCN) in the presence of dissolved oxygen (O₂) and water (H₂O). The product is the water-soluble salt sodium dicyanoaurate(I) (Na[Au(CN)₂]), also known as sodium gold cyanide, and sodium hydroxide (B78521) (NaOH), which maintains the alkalinity of the solution. wikipedia.orgwikipedia.org The soluble gold species is the dicyanoaurate(I) anion, [Au(CN)₂]⁻. wikipedia.orgvedantu.com This process is the most common method used for extracting gold from low-grade ores. chemeurope.comyulonggold.com.auwikipedia.org

Table 1: Key Chemical Reactions in Dicyanoaurate(I) Formation

| Reaction Name | Chemical Equation | Description |

|---|---|---|

| Elsner Equation (Overall Reaction) | 4 Au + 8 NaCN + O₂ + 2 H₂O → 4 Na[Au(CN)₂] + 4 NaOH | The fundamental equation for gold cyanidation, showing the reactants and final products. coreresources.com.auwikipedia.org |

| Intermediate Step 1 (Peroxide Formation) | 2Au + 4CN⁻ + O₂ + 2H₂O → 2[Au(CN)₂]⁻ + H₂O₂ + 2OH⁻ | An intermediate reaction step where hydrogen peroxide is formed. b-cdn.net |

| Intermediate Step 2 (Peroxide as Oxidant) | 2Au + 4CN⁻ + H₂O₂ → 2[Au(CN)₂]⁻ + 2OH⁻ | The subsequent reaction where the formed hydrogen peroxide acts as the oxidant. b-cdn.net |

Electrochemical Aspects of Gold Dissolution in Cyanide Solutions

The dissolution of gold in cyanide solutions is fundamentally an electrochemical process. chemeurope.comausimm.com It can be separated into two distinct half-reactions: an anodic reaction where gold is oxidized, and a cathodic reaction where oxygen is reduced. ausimm.com These reactions occur simultaneously on the surface of the gold. ausimm.com

Anodic Reaction (Gold Oxidation): At the anodic sites on the gold surface, gold metal is oxidized and reacts with cyanide ions to form the stable dicyanoaurate(I) complex. chemeurope.comb-cdn.net4Au + 8CN⁻ → 4[Au(CN)₂]⁻ + 4e⁻ ausimm.com

Cathodic Reaction (Oxygen Reduction): At the cathodic sites, dissolved oxygen accepts the electrons released from the gold oxidation. chemeurope.comO₂ + 2H₂O + 4e⁻ → 4OH⁻ ausimm.com

The dissolution mechanism involves several steps, starting with the adsorption of cyanide ions onto the gold surface, followed by the electrochemical removal of an electron, and finally the combination with a second cyanide ion to yield the soluble [Au(CN)₂]⁻ complex. b-cdn.net The rate of dissolution can be hindered by the formation of a passive film on the gold surface, which can occur at certain electrochemical potentials. ausimm.comausimm.comresearchgate.net

Influence of Oxidizing Agents on Gold Cyanidation Kinetics

An oxidizing agent is essential for the dissolution of gold, a noble metal that is resistant to oxidation. b-cdn.netumat.edu.gh In the cyanidation process, the oxidant facilitates the conversion of elemental gold (Au) to its ionic state (Au⁺), which can then be complexed by cyanide ions. umat.edu.gh

Other, more powerful oxidizing agents like hydrogen peroxide or potassium nitrate (B79036) can be used to increase the rate of gold dissolution. umat.edu.gh Studies have shown that using hydrogen peroxide can lead to faster leaching kinetics compared to using atmospheric air. umat.edu.gh However, the concentration of the oxidant must be carefully controlled. While a higher oxygen concentration can increase the dissolution rate, excessively high concentrations can lead to the passivation of the gold surface, which in turn can slow down or even inhibit the reaction. ausimm.com

Formation Pathways of Gold Cyanide Complexes in Diverse Chemical Environments

The efficiency of gold cyanide complex formation is highly dependent on the specific chemical environment of the leaching solution. Several factors, including pH and the presence of other metals and minerals, can significantly influence the process. taylorandfrancis.combccampus.ca

Effect of pH: The cyanidation process is conducted in an alkaline environment, typically at a pH between 10 and 11. yulonggold.com.autaylorandfrancis.comevitachem.com Maintaining a high pH is crucial to prevent the formation and volatilization of highly toxic hydrogen cyanide (HCN) gas. yulonggold.com.au

Presence of Other Metals: Gold ores are rarely pure and often contain other metals such as copper, iron, zinc, and silver. taylorandfrancis.com These metals can also react with cyanide to form their own stable metal-cyanide complexes, which can lead to a significant increase in cyanide consumption, reducing the amount available for gold dissolution. taylorandfrancis.combccampus.cacsic.es The formation of copper-cyanide complexes can even occur preferentially over gold-cyanide complexes. nih.gov Conversely, the presence of certain ions like lead in small amounts can sometimes accelerate the leaching rate by altering the gold's surface properties, though high concentrations can have the opposite effect by forming an insoluble precipitate on the gold. taylorandfrancis.com

Influence of Gangue Minerals: Non-valuable minerals in the ore, known as gangue, can also affect the process. For instance, aluminosilicate (B74896) minerals can form colloidal precipitates in alkaline solutions that adsorb sodium cyanide, thereby retarding the gold leaching rate. taylorandfrancis.com

Table 2: Influence of Common Variables on Gold Cyanidation

| Variable | Effect on Gold Cyanidation | Rationale |

|---|---|---|

| pH | Optimal range is 10-11. | Prevents the formation of toxic hydrogen cyanide (HCN) gas and maintains solution stability. yulonggold.com.auevitachem.com |

| Oxygen Concentration | Increases dissolution rate up to a point. | Acts as the primary oxidant. Excess concentration can cause passivation of the gold surface, inhibiting the reaction. ausimm.com |

| Presence of Other Metals (e.g., Cu, Fe, Zn) | Generally negative; increases cyanide consumption. | These metals compete with gold to form stable cyanide complexes, depleting the "free" cyanide available for gold leaching. taylorandfrancis.combccampus.ca |

| Presence of Lead Ions | Can be positive in low concentrations, negative in high concentrations. | Low concentrations can activate the gold surface. High concentrations form an insoluble film (Pb(CN)₂) that blocks the surface. taylorandfrancis.com |

Structural Characterization and Coordination Chemistry of Dicyanoaurate I

Solution-Phase Coordination Chemistry of Gold(I) Cyanide Complexes

The behavior of dicyanoaurate(I) in solution is critical to its applications, particularly in gold extraction and electroplating. Its stability and reactivity are governed by ligand exchange dynamics and interactions with the solvent and other species present.

The dicyanoaurate(I) complex is renowned for its exceptional thermodynamic stability, with reported stability constant (β₂) values ranging from 10³⁷ to 2.8×10³⁹. researchgate.net This high stability means that the substitution of the cyanide ligands is generally a difficult process. researchgate.net Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with other ligands. savemyexams.com Such reactions often lead to the formation of a more stable complex. savemyexams.com

Despite its high stability, ligand exchange can occur under certain conditions. For example, the reaction of dicyanoaurate(I) with hypochlorite (B82951) (OCl⁻) can lead to the formation of mixed dicyanoaurate(III) complexes, demonstrating the chemical feasibility of its oxidation. researchgate.net The study of ligand exchange dynamics is crucial for understanding how to control the reactivity of the complex in various applications. northwestern.edu

In the presence of other metal ions and chelating ligands, dicyanoaurate(I) can participate in the formation of complex heterobimetallic structures. rsc.orgrsc.org For instance, the reaction of dicyanoaurate(I) with copper(II) and a chelating ligand can lead to the formation of bimetallic Cu-Au compounds with supramolecular architectures based on aurophilic interactions. rsc.org The solvent can also play a crucial role in determining the final product, as demonstrated by the formation of different structural isomers of a silver(I) dicyanoaurate(I) complex from different solvents. rsc.org

The interaction with solvents is also evident in the formation of uranyl-dicyanoaurate coordination polymers, where small changes in the solvent can lead to a wide range of structures, from molecular compounds to three-dimensional lattices. sfu.ca These structures can exhibit interesting properties, such as reversible single-crystal-to-single-crystal transformations upon exposure to water vapor. sfu.ca

Theoretical and Computational Investigations of Gold Cyanide Complex Stability and Bonding

Theoretical and computational methods provide a powerful complement to experimental studies, offering deep insights into the electronic structure, bonding, and stability of dicyanoaurate(I) complexes. uni-koeln.de

Density Functional Theory (DFT) is a widely used computational approach to study these systems. rsc.org DFT calculations can be used to analyze the electronic structure and optical properties of dicyanoaurate(I)-based coordination polymers. rsc.org These studies can elucidate the nature of the molecular orbitals and the role of charge transfer interactions in the electronic behavior of these materials. rsc.org

A key feature of gold(I) chemistry is the aurophilic interaction, a weak attractive interaction between gold atoms that is crucial in the formation of supramolecular structures. acs.orgresearchgate.net Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis have been used to characterize and quantify these interactions. rsc.orgresearchgate.net These studies have shown that aurophilic interactions can have stabilization energies of up to 5.7 kcal/mol. researchgate.net

Computational studies have also been employed to investigate the nature of bonding between dicyanoaurate(I) and other metal ions, such as lanthanides. acs.orgnih.gov These investigations have explored whether the interaction is a true covalent bond or a strong metallophilic interaction, providing a more nuanced understanding of the bonding in these heterobimetallic systems. acs.orgnih.gov The interaction energies calculated at the MP2 level of theory for Au-Ln bonds are significant, suggesting a bond that is more substantial than a typical metallophilic interaction. acs.org

Interactive Table: Computational Methods and Findings for Dicyanoaurate(I) Complexes

| Computational Method | System Studied | Key Finding | Reference |

| Density Functional Theory (DFT) | Metal-dicyanoaurate(I) coordination polymers | Elucidation of electronic structure and optical properties | rsc.org |

| QTAIM, NCI plot, NBO | Manganese(II) dicyanoaurate(I) complexes | Characterization of aurophilic and other noncovalent interactions | researchgate.net |

| DFT, QTAIM, NBO | Silver(I) dicyanoaurate(I) complexes | Analysis of Ag···Au and π-stacking interactions | rsc.org |

| MP2, DFT | Gold(I)-Lanthanide(III) models | Investigation of the nature of the Au-Ln bond | acs.orgnih.gov |

Density Functional Theory (DFT) Analyses of Electronic Structure and Bond Character

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgyoutube.comua.pt DFT calculations have provided significant insights into the electronic properties and bonding within the dicyanoaurate(I) anion.

Studies employing DFT have been instrumental in understanding the charge distribution and bond characteristics of the [Au(CN)₂]⁻ complex. These analyses reveal the nature of the covalent and ionic contributions to the Au-C bond. Theoretical simulations using various functionals, including hybrid functionals like HSE06 and GGA-PBE, have been used to study the electronic structure and optical properties of dicyanoaurate-based coordination polymers. researcher.life These calculations help in understanding the electronic transitions and the influence of factors like spin-orbit coupling and aurophilic interactions. researcher.life

Research has shown that the interaction between gold and cyanide is complex. DFT simulations have indicated that the cyanide anion (CN⁻) preferentially adsorbs onto gold surfaces. conferium.com The strength of this interaction can be influenced by galvanic interactions when gold is in contact with other minerals like pyrite (B73398), which can affect the electron density on the gold surface and enhance the gold-cyanide interaction energy, thereby promoting gold dissolution. conferium.com

Natural Bond Orbital (NBO) analysis, often used in conjunction with DFT, provides further details on the donor-acceptor interactions within the molecule. For instance, in telluronium dicyanoaurate salts, NBO analysis has shown significant charge transfer from the lone pair orbital of the nitrogen atom of the cyanide ligand to the antibonding σ*(Te–C) orbital of the cation, highlighting the nature of the intermolecular interactions. rsc.orgresearchgate.net

The table below summarizes key findings from DFT analyses on dicyanoaurate(I) and related systems.

| System | DFT Functional/Method | Key Findings | Reference |

| [Au(CN)₂]⁻ dimer | MP2, DFT(CAM-B3LYP) | Ground state has weak noncovalent aurophilic interactions, while excited states exhibit shorter, covalent Au-Au bonds. | mpg.de |

| [Au(CN)₂]⁻ on gold/pyrite surface | DFT | CN⁻ preferentially adsorbs on gold; galvanic interactions with pyrite enhance Au-CN interaction. | conferium.comresearchgate.net |

| M[Au(CN)₂]ₓ coordination polymers (M = Mn, Co, Ni, Zn, Cd) | HSE06, GGA-PBE | Elucidated electronic band structure, density of states, and the role of dicyanoaurate in optical properties. | researcher.life |

| Telluronium dicyanoaurate salts | DFT, NBO, QTAIM | Characterized charge-assisted chalcogen bonds between the telluronium cation and the dicyanoaurate anion. | rsc.orgresearchgate.net |

| Gold(I)-Lanthanide(III) complexes | DFT, CASSCF, CASPT2 | Revealed a significant covalent contribution to the Au-Ln bond. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics Simulations of Gold-Cyanide Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide valuable insights into the dynamic behavior of the gold-cyanide system, which is crucial for understanding processes like gold leaching in cyanidation.

MD simulations can model the interactions between the dicyanoaurate(I) ion and its environment, such as solvent molecules and other ions. For example, simulations can be used to probe the dynamics of ligand interactions and mimic the presence of other molecules. conferium.com The influence of the solvent on the adsorption geometry of ligands on gold surfaces can also be assessed through vibrational analysis within MD simulations and compared with experimental data. conferium.com

While direct MD simulation studies focusing exclusively on sodium gold cyanide are not extensively detailed in the provided search results, the principles are applied to similar systems. For instance, MD simulations have been used to study the interaction of deep eutectic solvents with cyanide and metal ions, providing insights into interaction distances and coordination. mdpi.com In one study, the interaction distance between a lanthanum ion and the carbon of a cyanide group was shown to decrease at higher temperatures, suggesting a stronger interaction. mdpi.com

Mechanistic Investigations of Gold Leaching Via Cyanidation

Role of Impurity Minerals and Metal Ions in Cyanidation Mechanisms

Gold ores are rarely pure and often contain a variety of other minerals and metal ions that can significantly impact the cyanidation process. These impurities can react with cyanide, consume oxygen, or passivate the gold surface, thereby affecting the efficiency of gold extraction.

Base metals such as copper, iron, and zinc are common impurities in gold ores and readily react with cyanide to form stable metal-cyanide complexes. mdpi.com This leads to a significant consumption of cyanide, reducing its availability for gold dissolution.

Copper: Copper minerals are particularly problematic as they dissolve in cyanide solutions, leading to excessive reagent consumption. 911metallurgist.com The formation of various copper-cyanide complexes, such as Cu(CN)₂⁻ and Cu(CN)₃²⁻, can interfere with both the leaching and subsequent gold recovery stages. mdpi.com

Iron: Iron, often present as pyrite (B73398) and pyrrhotite (B1172379), can also react with cyanide. The oxidation of iron to iron(III) oxide and its subsequent precipitation as iron hydroxide (B78521) can minimize cyanide loss from the formation of ferrous cyanide complexes. wikipedia.org

Zinc: Zinc also forms cyanide complexes, although their effect on gold dissolution is generally less pronounced than that of copper. 911metallurgist.com

| Base Metal | Common Minerals | Complexation Reaction Products | Impact on Cyanidation |

|---|---|---|---|

| Copper (Cu) | Chalcopyrite, Chalcocite, Covellite | Cu(CN)₂⁻, Cu(CN)₃²⁻ | High cyanide consumption, interference with gold adsorption. |

| Iron (Fe) | Pyrite, Pyrrhotite | Fe(CN)₆⁴⁻ (Ferrocyanide) | Cyanide consumption, potential for oxygen depletion. |

| Zinc (Zn) | Sphalerite | Zn(CN)₄²⁻ | Cyanide consumption. |

The presence of various ions in the leaching solution can either enhance or hinder the rate of gold dissolution.

Catalytic Effects: Certain heavy metal ions, such as lead, bismuth, mercury, and thallium, have been found to enhance the anodic dissolution of gold. researchgate.netresearchgate.net The addition of lead nitrate (B79036), for example, can improve the speed and quantity of gold recovery, particularly in partially oxidized ores. wikipedia.org This is attributed to the disruption of passive films that can form on the gold surface. researchgate.net Silver, whether as a pure metal or in an alloyed state, can also significantly enhance the dissolution of gold. researchgate.net

Inhibitory Effects: Sulfide (B99878) minerals are known to have a detrimental effect on gold cyanidation. researchgate.net They can react with both cyanide and oxygen, depleting these essential reagents. researchgate.net Soluble sulfides can also lead to the passivation of the gold surface. researchgate.net The negative impact of sulfide minerals on the gold dissolution rate generally follows the order: realgar > pyrrhotite > chalcopyrite > pyrite > arsenopyrite. researchgate.net Arsenic and antimony minerals, such as realgar, orpiment, and stibnite, dissolve in alkaline cyanide solutions and consume oxygen, thereby inhibiting gold dissolution. 911metallurgist.com

Surface passivation occurs when a layer of unreactive material forms on the surface of the gold, preventing further contact with the cyanide solution and thus halting the dissolution process. This is a significant issue in the cyanidation of certain types of gold ores.

Passivating layers can be formed by various substances, including:

Sulfides: The formation of a sulfide film on the gold surface is a common cause of passivation, particularly in the presence of sulfide minerals. researchgate.netresearchgate.net

AuCN: In systems with high concentrations of cyanide and oxygen, the formation of AuCN can be faster than its removal, leading to its precipitation on the gold surface. researchgate.net

Iron and Arsenic Compounds: The dissolution of sulfide minerals can also lead to the formation of a passivation layer composed of arsenic or iron compounds on the gold surface. researchgate.net

Lead Compounds: While lead ions can have a catalytic effect, under certain conditions, such as the roasting of pyritic gold ores containing lead minerals, lead compounds can coat the gold particles, rendering them nearly insoluble in cyanide solution. 911metallurgist.com

The presence of heavy metal ions like lead can help to alleviate passivation caused by sulfides by precipitating the sulfide ions as insoluble lead sulfide (PbS). researchgate.net911metallurgist.com

Mechanistic Studies of Cyanide Loss Pathways in Industrial Processes

Oxidative and Hydrolytic Decomposition Mechanisms of Cyanide

Cyanide is susceptible to decomposition in aqueous solutions through both oxidative and hydrolytic pathways. The extent and rate of these reactions are influenced by various factors, including pH, temperature, and the presence of catalytic species.

Oxidative Decomposition:

2CN⁻ + O₂ → 2CNO⁻

Research has shown that certain materials within the cyanidation circuit can act as catalysts for this oxidation. Activated carbon, used for the adsorption of the gold-cyanide complex, is a notable catalyst for the oxidation of cyanide to cyanate (B1221674). saimm.co.zasaimm.co.za This catalytic oxidation is a primary mechanism for cyanide loss in the presence of activated carbon. saimm.co.za The reaction is first-order with respect to cyanide concentration under a given set of conditions. saimm.co.za

Hydrogen peroxide (H₂O₂), which can be formed as an intermediate in the reduction of oxygen during gold dissolution, can also oxidize cyanide to cyanate. sci-hub.semurdoch.edu.auresearchgate.net The reaction is as follows:

CN⁻ + H₂O₂ → CNO⁻ + H₂O

The presence of metal ions, such as copper and iron, can further influence the oxidative decomposition of cyanide.

Hydrolytic Decomposition:

Hydrolysis is a significant pathway for cyanide loss, primarily through the formation of volatile hydrogen cyanide (HCN) gas. This reaction is highly dependent on the pH of the solution. youtube.comxinhaimining.com The equilibrium between cyanide ions and hydrogen cyanide is governed by the following reaction:

CN⁻ + H₂O ⇌ HCN + OH⁻

The pKa of hydrocyanic acid is approximately 9.2. At a pH below this value, the equilibrium shifts towards the formation of HCN, leading to substantial cyanide loss through volatilization. saimm.co.za To mitigate this, industrial cyanidation processes are typically maintained at a pH between 10 and 11. xinhaimining.comminingpedia.cnbarbenanalytical.com Temperature also influences the rate of hydrolysis, with higher temperatures increasing the rate of HCN formation and subsequent volatilization. saimm.co.zaxinhaimining.com

The effect of pH on the speciation of cyanide is critical for process control. The following table illustrates the relationship between pH and the percentage of free cyanide present as HCN.

| pH | % HCN | % CN⁻ |

| 7.0 | 99.4 | 0.6 |

| 8.0 | 94.2 | 5.8 |

| 9.2 (pKa) | 50.0 | 50.0 |

| 10.0 | 13.7 | 86.3 |

| 11.0 | 1.5 | 98.5 |

| 12.0 | 0.2 | 99.8 |

This table presents a simplified representation of the cyanide-HCN equilibrium.

Adsorption of Cyanide Species onto Process Materials

Adsorption onto various solid materials within the pulp is another significant mechanism of cyanide loss. This includes both the intended adsorption of the aurocyanide complex onto activated carbon and the undesirable adsorption of cyanide and its metal complexes onto gangue minerals.

Adsorption onto Activated Carbon:

While the primary purpose of activated carbon in CIP and carbon-in-leach (CIL) circuits is to adsorb the aurocyanide complex (Au(CN)₂⁻), it also adsorbs free cyanide. mdpi.commurdoch.edu.aucurtin.edu.au The mechanism of aurocyanide adsorption onto activated carbon is complex and is thought to involve the adsorption of an ion pair, such as Mⁿ⁺[Au(CN)₂]ⁿ⁻, where M can be cations like Na⁺, K⁺, or Ca²⁺ present in the solution. 911metallurgist.comresearchgate.net This is often followed by a reduction step on the carbon surface. 911metallurgist.com The adsorption of free cyanide onto activated carbon represents a direct loss from the leaching solution. saimm.co.za

Adsorption onto Gangue Minerals:

Various non-gold bearing minerals, commonly referred to as gangue, can adsorb cyanide and its complexes, a phenomenon sometimes referred to as "preg-robbing" when it involves the gold-cyanide complex. researchgate.netutah.edu Sulfide minerals, in particular, are known to contribute significantly to cyanide loss. researchgate.netjournalssystem.com Minerals such as pyrite (FeS₂), pyrrhotite (Fe₁₋ₓS), and chalcopyrite (CuFeS₂) react with cyanide, leading to the formation of metal-cyanide complexes and thiocyanate (SCN⁻). saimm.co.zamdpi.com

The reaction of sulfide minerals with cyanide consumes both cyanide and oxygen, thereby reducing the efficiency of gold leaching. researchgate.net911metallurgist.com The negative impact of sulfide minerals on the gold dissolution rate generally follows the order: realgar > pyrrhotite > chalcopyrite > pyrite > arsenopyrite. researchgate.net The adsorption of cyanide onto sulfide mineral surfaces can passivate the mineral, but also leads to the formation of various metal-cyanide complexes, effectively removing free cyanide from the solution. researchgate.netvt.edu For example, the reaction with sulfide ions can form thiocyanate:

S²⁻ + CN⁻ + ½O₂ + H₂O → SCN⁻ + 2OH⁻

The following table summarizes the impact of common sulfide minerals on cyanide consumption.

| Mineral | Chemical Formula | Impact on Cyanidation |

| Pyrite | FeS₂ | Reacts with cyanide to form ferrocyanide complexes, consuming cyanide and oxygen. mdpi.com |

| Pyrrhotite | Fe₁₋ₓS | Highly reactive with cyanide, leading to significant cyanide consumption and oxygen depletion. researchgate.net |

| Chalcopyrite | CuFeS₂ | Dissolves in cyanide solutions to form stable copper-cyanide complexes, a major cause of high cyanide consumption. mdpi.com |

| Sphalerite | ZnS | Reacts with cyanide to form zinc-cyanide complexes. researchgate.net |

| Galena | PbS | Can react with cyanide, but the addition of lead salts is sometimes used to precipitate sulfide ions and mitigate their negative effects. researchgate.net |

Advanced Methodologies in Gold Recovery from Dicyanoaurate I Solutions

Electrochemical Recovery Techniques and Their Mechanisms

Electrochemical recovery, principally electrowinning, is a widely used method for recovering gold from concentrated eluate solutions produced after stripping gold from loaded adsorbents like activated carbon. wordpress.com The process involves passing a direct electric current through the pregnant solution, causing the gold to deposit onto a cathode. wordpress.comscribd.com

The core of the electrowinning process is the electrolytic cell, which contains anodes (positive electrodes) and cathodes (negative electrodes, often made of steel wool) immersed in the gold-bearing solution. wordpress.com When a current is applied, the dicyanoaurate(I) complex is reduced at the cathode surface, depositing metallic gold. wordpress.comscribd.com

The primary cathodic reaction is: [Au(CN)₂]⁻ + e⁻ → Au(s) + 2CN⁻ wordpress.comscribd.com

Research has focused on optimizing cell design and operating parameters to enhance performance, especially for dilute solutions. Studies on cells with reticulated nickel cathodes have demonstrated the feasibility of reducing gold concentrations from 10 ppm to below 0.5 ppm with high current efficiencies, highlighting the potential for direct electrowinning from leaner solutions. researchgate.net

Interactive Table: Key Parameters in Gold Electrowinning

| Parameter | Typical Range/Condition | Impact on Efficiency |

| Temperature | 70 - 90°C | Higher temperatures reduce solution viscosity and increase ionic mobility, enhancing deposition rates. kemix.com |

| Caustic Soda (NaOH) | 1 - 2% | Maintains high pH to prevent HCN gas formation and ensures good electrolyte conductivity. kemix.com |

| Cathode Material | Steel or Stainless Steel Wool | Provides a high surface area for gold deposition. wordpress.com |

| Gold Concentration | 50 - 1000 mg/L (in eluate) | Higher concentrations generally lead to higher current efficiency. |

| Competing Reactions | O₂ & H₂ reduction | Consume current and lower the efficiency of gold deposition. kemix.com |

Adsorption-Based Recovery Methods and Adsorbent-Dicyanoaurate(I) Interactions

Adsorption onto a solid substrate is the most common method for extracting the dicyanoaurate(I) complex from leach solutions, particularly in large-scale operations like Carbon-in-Pulp (CIP) and Carbon-in-Leach (CIL). feeco.com

Activated Carbon: Activated carbon is the industry standard adsorbent due to its high porosity, vast surface area, and strong affinity for the gold-cyanide complex. feeco.com The mechanism of adsorption is complex and not fully elucidated, but it is generally accepted to involve the adsorption of a gold-cyanide ion pair, such as M⁺[Au(CN)₂]⁻, where M⁺ can be a cation like Ca²⁺. tandfonline.com911metallurgist.com The adsorption process is influenced by factors like pH, ionic strength, and the presence of competing ions. saimm.co.za The kinetics of adsorption are typically controlled by mass transfer, involving diffusion of the gold complex through the solution film surrounding the carbon particle and subsequent diffusion within the pores of the carbon. saimm.co.za

Ion Exchange (IX) Resins: Ion exchange resins offer an alternative to activated carbon and have been used extensively in the former Soviet Union. ausenco.compurolite.com These synthetic polymers can be engineered with specific functional groups to have a high selectivity for the dicyanoaurate(I) anion. purolite.comdoshionpoly.com Strong-base anion exchange resins, containing quaternary ammonium (B1175870) functional groups, are commonly used. purolite.com The adsorption mechanism is a true ion exchange process: Resin-NR₃⁺Cl⁻ + [Au(CN)₂]⁻ ⇌ Resin-NR₃⁺[Au(CN)₂]⁻ + Cl⁻

Resins can offer advantages over activated carbon, such as higher loading capacities, faster kinetics, and greater resistance to "preg-robbing" by natural carbonaceous components in the ore. purolite.comsaimm.co.za Gold-selective resins, such as those with guanidine-based functional groups (e.g., AuRIX 100) or specialized strong base resins (e.g., Minix), have been successfully applied in various operations. ausenco.com Elution of gold from these resins is typically achieved using a solution containing a more strongly adsorbed anion, such as zinc cyanide or thiocyanate, or a mixture of sulfuric acid and thiourea (B124793). purolite.comdupont.com

Interactive Table: Comparison of Adsorbents for Gold-Cyanide Recovery

| Feature | Activated Carbon | Ion Exchange Resins |

| Primary Mechanism | Ion Pair Adsorption. tandfonline.com911metallurgist.com | Anion Exchange. purolite.com |

| Selectivity | Good, but can adsorb other metal cyanides. | Can be engineered for very high selectivity. doshionpoly.com |

| Kinetics | Generally slower, mass-transfer limited. saimm.co.za | Generally faster loading kinetics. saimm.co.za |

| Capacity | Good loading capacity. | Often higher loading capacity than carbon. saimm.co.za |

| Preg-Robbing | Susceptible to fouling by organic species. | More resistant to organic fouling and preg-robbing. purolite.com |

| Elution | Hot caustic cyanide solution. | Zinc cyanide, thiocyanate, or acid/thiourea solutions. purolite.comdupont.com |

Chemical Reduction Processes for Gold Recovery from Cyanide Complexes

Chemical reduction, specifically cementation with zinc powder, is a long-established and effective method for recovering gold from pregnant solutions. This process, known as the Merrill-Crowe process, is particularly favored for solutions with high silver content or for smaller-scale operations. wikipedia.orgfls.com

The Merrill-Crowe process involves two critical preliminary steps: clarification and de-aeration. wikipedia.org The pregnant solution is first filtered to remove all suspended solids, followed by removal of dissolved oxygen in a vacuum de-aeration tower. wikipedia.orgesgold.com The removal of oxygen is crucial because it can re-dissolve the precipitated gold and passivate the zinc surface.

After de-aeration, fine zinc dust is added to the solution. esgold.com Zinc is more electropositive than gold and displaces it from the cyanide complex in a cementation reaction: 2Na[Au(CN)₂] + Zn → Na₂[Zn(CN)₄] + 2Au

Lead nitrate (B79036) is often added as an activator, which helps to prevent zinc passivation and initiates the reaction. dynakrom.com The precipitated gold, along with unreacted zinc and other precipitated metals like silver and copper, is then filtered from the now barren solution. wikipedia.orgxylem.com The resulting precipitate is typically mixed with sulfuric acid to dissolve the excess zinc before being smelted into a gold doré bar. wikipedia.org

Novel Approaches for Gold Extraction from Refractory Ores involving Sodium Cyanide

As high-grade, free-milling gold ores become depleted, the focus has shifted to refractory ores. tandfonline.com These ores are characterized by low gold recovery (typically less than 90%) with standard cyanidation because the gold is finely disseminated within sulfide (B99878) minerals (like pyrite (B73398) and arsenopyrite) or associated with carbonaceous matter that adsorbs the dissolved gold-cyanide complex ("preg-robbing"). researchgate.netresearchgate.net To achieve high gold recoveries, these ores require pre-treatment to liberate the gold before cyanidation. researchgate.net

Several pre-treatment technologies have been developed and commercialized to break down the refractory matrix of the ore.

Roasting: This involves heating the ore or concentrate to high temperatures (e.g., 650°C) to oxidize the sulfide minerals into more porous oxides and to burn off carbonaceous material. tandfonline.comresearchgate.net This liberates the encapsulated gold, making it accessible to the cyanide solution. However, roasting can produce environmentally hazardous off-gases like sulfur dioxide that require careful management. tandfonline.com

Pressure Oxidation (POX): In this hydrometallurgical process, the ore slurry is treated in an autoclave at high temperature (180–225 °C) and pressure with oxygen. tandfonline.commdpi.com This process effectively oxidizes the sulfide minerals, liberating the gold. POX is highly efficient, often resulting in 5-10% higher gold recovery than roasting, and avoids the generation of sulfur dioxide gas. tandfonline.com

Bio-oxidation (BIOX): This method uses acidophilic bacteria (e.g., Acidithiobacillus ferrooxidans) to catalyze the oxidation of sulfide minerals. tandfonline.commdpi.com It is considered a more environmentally friendly and economical option, especially for low-grade concentrates, as it operates at atmospheric pressure and lower temperatures. mdpi.com The bacteria break down the sulfide matrix, exposing the gold for subsequent cyanidation. tandfonline.com

Ultra-fine Grinding: In some ores, the gold is encapsulated in non-sulfide gangue. Grinding the ore to a very fine particle size can sometimes be sufficient to liberate the gold for leaching. tandfonline.com

Chemical Oxidation: Methods like ozonation have been investigated to oxidize refractory minerals. Ozone can be used to destroy sulfides in an aqueous environment, creating more favorable conditions for cyanidation. researchgate.net

Research into additives aims to enhance leaching kinetics, improve gold recovery, and mitigate the negative effects of interfering elements, especially in complex and copper-rich gold ores.

Lead Salts: Lead nitrate is commonly added during cyanidation of partially oxidized ores. wikipedia.org It is believed to work by precipitating soluble sulfides that would otherwise consume cyanide and by preventing the formation of passive layers on the gold surface. dynakrom.comwikipedia.org In the Merrill-Crowe process, it serves as a reaction initiator. dynakrom.com

EDTA (Ethylenediaminetetraacetic acid): Similar to amino acids, EDTA is a chelating agent that can form stable complexes with interfering metal ions. curtin.edu.au In thiosulfate (B1220275) leaching systems, EDTA has been shown to improve gold dissolution. mdpi.com In cyanide systems, its ability to chelate metals could potentially reduce the consumption of cyanide by gangue minerals.

Oxygen Enhancement: Oxygen is a crucial reagent in the gold leaching equation. wikipedia.org Its deficiency can slow down the leaching rate. Methods to enhance dissolved oxygen include purging with air or pure oxygen and dosing the pulp with oxidants like hydrogen peroxide. wikipedia.orgresearchgate.net

Analytical Chemistry of Gold Cyanide Complexes in Research and Process Monitoring

Challenges and Innovations in Gold Cyanide Analytical Research

The quantitative analysis of dicyanoaurate(I) in process streams is fraught with challenges. The primary difficulty lies in the selective determination of [Au(CN)₂]⁻ in the presence of a vast excess of other metal cyanide complexes, particularly those of copper and iron, which are often present at much higher concentrations in gold ores. mdpi.com These other complexes can interfere with many analytical methods. For example, in potentiometric titrations, other metal cyanides will also be titrated, leading to an overestimation of the cyanide associated with gold if not properly accounted for.

Another challenge is the stability of the dicyanoaurate(I) complex itself, which makes its decomposition for total cyanide analysis difficult. This requires harsh conditions, such as strong acid digestion or UV irradiation, which can also affect other components in the sample and potentially lead to inaccurate results. mlsu.ac.in Furthermore, the dynamic nature of process streams, with fluctuating concentrations of various species, requires analytical methods that are not only accurate and selective but also rapid and robust for effective process control.

Innovations in analytical research are continually addressing these challenges. The development of highly selective electrochemical sensors and biosensors is a promising area. nih.govresearchgate.netmdpi.com These sensors can be designed to respond specifically to the dicyanoaurate(I) ion, offering the potential for real-time, in-situ monitoring. The use of novel materials, such as graphene and metallic nanoparticles, in the construction of these sensors is enhancing their sensitivity and selectivity. nih.govmdpi.com

In the field of separation science, the development of new stationary phases and elution conditions in ion chromatography is improving the resolution of dicyanoaurate(I) from interfering species. unil.ch The coupling of these advanced separation techniques with highly sensitive detection methods like ICP-MS and ESI-MS-MS represents a significant step forward in the accurate speciation and quantification of gold cyanide complexes in even the most complex matrices. acs.orgnih.gov Additionally, there is ongoing research into alternative lixiviants to cyanide, such as thiosulfate (B1220275) and thiocyanate, which also drives the need for new analytical methods to monitor these alternative gold complexes. mdpi.comresearchgate.net

Catalytic Applications and Fundamental Catalysis Research Involving Gold Cyanide Complexes

Gold Cyanide as a Precursor in Supported Gold Catalyst Synthesis

Water-soluble gold compounds, including gold cyanide, are utilized in the preparation of supported gold catalysts through various chemical methods. google.com These methods aim to disperse gold species onto high-surface-area support materials, which is crucial for achieving high catalytic activity. nih.gov

One common technique is impregnation , where a support material is treated with a solution containing a gold precursor. frontiersin.org For instance, potassium aurocyanide (KAu(CN)₂) is an alternative to more common precursors like chloroauric acid. frontiersin.org Another method is co-precipitation , where the gold compound and precursors for the support material (e.g., metal nitrates) are simultaneously precipitated from a solution. google.comrsc.org In this process, an aqueous solution containing a water-soluble gold compound like gold cyanide and water-soluble salts of other metals (e.g., zinc nitrate) is prepared. google.com By increasing the pH, typically to a range of 7 to 10, gold is precipitated along with the hydroxides or carbonates of the support metals. google.com

The choice of precursor and preparation method significantly influences the final properties of the catalyst. For example, treating existing Au/TS-1 catalysts with sodium cyanide solutions has been shown to modify the catalyst structure. rsc.org Low concentrations of sodium cyanide can preferentially remove smaller gold particles, whereas higher concentrations can lead to the dissolution of gold and its re-precipitation as Au(I) cyanide, forming larger supported particles (9–11 nm). rsc.org These Au(I) cyanide particles, however, were found to be inactive for propylene (B89431) oxide production but showed high selectivity for propylene hydrogenation. rsc.org

Below is a table summarizing methods for preparing supported gold catalysts using cyanide-related compounds.

Table 1: Synthesis of Supported Gold Catalysts Using Gold Cyanide Precursors

| Preparation Method | Gold Precursor | Support Material | Key Findings | Reference(s) |

|---|---|---|---|---|

| Co-precipitation | Gold cyanide | Zinc oxide and other metal oxides | Gold is precipitated simultaneously with metal hydroxides/carbonates by increasing pH to 7-10. | google.com |

| Impregnation | Potassium aurocyanide (KAu(CN)₂) | Silica, alumina, magnesia, etc. | Listed as an alternative to common gold precursors like HAuCl₄. | frontiersin.org |

Surface Chemistry and Adsorption Phenomena on Gold Catalysts in the Presence of Cyanide

The interaction between cyanide and gold surfaces is a cornerstone of gold hydrometallurgy and is also critical in catalysis. researchgate.netwikipedia.org The process of gold dissolution in a cyanide solution is an electrochemical reaction where gold is oxidized and forms the stable dicyanoaurate(I) complex, [Au(CN)₂]⁻. researchgate.netsaimm.co.za This fundamental reaction highlights the strong affinity between gold and cyanide.

The adsorption of gold cyanide complexes onto various surfaces has been extensively studied. During the gold extraction process, [Au(CN)₂]⁻ can adsorb onto gangue minerals like quartz, which can affect the efficiency of gold recovery. researchgate.net Quantum chemistry calculations have confirmed that the [Au(CN)₂]⁻ complex can adsorb onto quartz surfaces, involving charge transfer from the gold atom in the complex to oxygen atoms on the quartz surface. researchgate.net

Activated carbon is widely used to recover gold from cyanide solutions due to its high adsorption capacity. acs.orgfeeco.com The mechanism of adsorption is complex and can involve multiple stages. Studies have shown both irreversible and reversible adsorption processes. acs.orgacs.org

Irreversible Adsorption: At very low concentrations, gold is adsorbed as the [Au(CN)₂]⁻ anion. This process is believed to be an anionic exchange mechanism where the aurocyanide ion replaces other anions on the activated carbon surface. acs.org This interaction is strong, with an irreversible enthalpy component of about -50 kJ mol⁻¹. acs.org

Reversible Adsorption: At higher concentrations, the adsorption becomes partially reversible. This stage is characterized by the physisorption of neutral molecular species, such as the ion-pair K[Au(CN)₂], onto the less active sites of the carbon surface. acs.orgacs.org The reversible enthalpy component for this process is approximately -25 kJ mol⁻¹. acs.org

Advanced surface science techniques have provided further insights. Surface-Enhanced Raman Scattering (SERS) studies on gold island films revealed the presence of distinct, linearly bonded, on-top cyanide species adsorbed at different types of surface sites. aip.org Scanning Tunneling Microscopy (STM) has been used to observe the surface reactions of gold(111) with aqueous cyanide directly. acs.org These studies show that cyanide competes with other species, like oxygen, for adsorption sites on the gold surface, which can influence catalytic activity and the dissolution mechanism. researchgate.netresearchgate.net

Table 2: Adsorption Phenomena of Gold Cyanide Species

| Adsorbed Species | Surface | Key Findings | Technique(s) | Reference(s) |

|---|---|---|---|---|

| [Au(CN)₂]⁻ | Quartz | Adsorption occurs via charge transfer from Au to surface O atoms. | Adsorption tests, Quantum chemistry calculations | researchgate.net |

| [Au(CN)₂]⁻ | Activated Carbon | Irreversible adsorption at low concentrations via anion exchange. | Isotherm analysis, Calorimetry | acs.org |

| K[Au(CN)₂] | Activated Carbon | Reversible physisorption of the neutral ion-pair at higher concentrations. | Isotherm analysis, Calorimetry | acs.orgacs.org |

| CN⁻ | Gold island films | Two distinct types of linear, on-top adsorbed CN species identified. | Surface-Enhanced Raman Scattering (SERS) | aip.org |

Mechanistic Insights into Gold-Catalyzed Reactions with Cyanide Involvement

Cyanide species play a direct role in the mechanisms of several gold-catalyzed organic transformations. These reactions often leverage the unique ability of gold to cycle between different oxidation states, such as Au(I) and Au(III), where cyanide ligands can be crucial for facilitating key elementary steps like reductive elimination.

A significant area of research is gold-catalyzed cross-coupling reactions. researchgate.netuzh.ch The formation of a C(sp²)-CN bond has been achieved using a ligand-enabled Au(I)/Au(III) redox catalytic cycle. researchgate.netresearchgate.net In this process, a stable (P,N)-AuCN complex is activated, allowing for the oxidative addition of an aryl iodide to form a key aryl-Au(III) cyanide intermediate. researchgate.net The final bond-forming step is a reductive elimination from the gold(III) center, which regenerates the active Au(I) catalyst. uzh.ch Detailed mechanistic studies on related dicyanoarylgold(III) complexes have revealed that this C-CN bond-forming reductive elimination can proceed through an asynchronous concerted transition state. uzh.chresearchgate.net

Gold nanoparticles (AuNPs) have been shown to catalyze the cyanosilylation of aldehydes, a C-C bond-forming reaction. nih.gov Mechanistic investigations indicate a dual pathway:

Homogeneous Catalysis: Involving gold species that leach from the nanoparticle surface.

Heterogeneous Catalysis: Occurring via the adsorption of reactants (aldehydes and trimethylsilyl (B98337) cyanide) directly onto the surface of the gold nanoparticles. The homogeneous pathway was found to be the major contributor, accounting for approximately 80% of the catalytic activity. nih.gov

In another example, the AuCN-catalyzed annulation reaction between salicylaldehyde (B1680747) and aryl acetylene (B1199291) was investigated using computational methods. frontiersin.org While a Au(I)/Au(III) redox cycle was initially proposed, calculations revealed a more favorable mechanism. frontiersin.org This alternative pathway involves a cyanide ion-promoted umpolung hydroacylation/intramolecular oxa-Michael addition . Here, the cyanide ion plays a direct role in promoting the key steps of the reaction, bypassing the need for a formal oxidation state change of the gold center. frontiersin.org

Table 3: Mechanistic Roles of Cyanide in Gold-Catalyzed Reactions

| Reaction Type | Role of Cyanide | Key Mechanistic Steps | Catalyst System | Reference(s) |

|---|---|---|---|---|

| C(sp²)-CN Cross-Coupling | Ligand in catalytic cycle | Oxidative addition to form aryl-Au(III) cyanide; Asynchronous concerted reductive elimination. | Ligand-stabilized Au(I) complexes | researchgate.netuzh.chresearchgate.net |

| Cyanosilylation of Aldehydes | Reactant (part of trimethylsilyl cyanide) | Homogeneous catalysis by leached Au species; Heterogeneous catalysis via reactant adsorption. | Gold Nanoparticles (AuNPs) | nih.gov |

Environmental Chemistry of Gold Cyanide and Remediation Technologies Research

Chemical and Biological Degradation Pathways of Gold Cyanide Complexes

The breakdown of gold cyanide complexes, primarily sodium gold cyanide (Na[Au(CN)₂]), is crucial for detoxification of mining wastewater. This can be achieved through chemical oxidation, biological mechanisms, and photolytic processes.

Chemical oxidation methods are widely used to break down cyanide into less toxic compounds. researchgate.net These processes utilize strong oxidizing agents to disrupt the carbon-nitrogen triple bond in the cyanide ion. researchgate.net

SO₂-Air Process: This method involves treating the cyanide-containing effluent with a mixture of sulfur dioxide and air, typically in the presence of a copper catalyst. wikipedia.org Sodium metabisulfite (B1197395) is often used as the source of SO₂. wikipedia.org Lime is added to maintain an alkaline pH of around 8.5, which is optimal for the reaction. wikipedia.org

Hydrogen Peroxide: Hydrogen peroxide (H₂O₂), a strong oxidant, can effectively destroy cyanide. mdpi.comd-nb.info It oxidizes cyanide (CN⁻) to the less toxic cyanate (B1221674) (OCN⁻). 911metallurgist.com While effective, H₂O₂ can also be consumed in side reactions, and its stability can be a concern. 911metallurgist.com The process is sometimes used to detoxify gold mine effluents. 911metallurgist.com

Ozone: Ozone (O₃) is another powerful oxidizing agent for cyanide destruction. mdpi.com Ozonation can be particularly effective at high pH levels. researchgate.net The combination of ozone with hydrogen peroxide or UV radiation can enhance the degradation rate. researchgate.net

Persulfate: Persulfate (S₂O₈²⁻) is used in advanced oxidation processes to generate strong oxidizing radicals, such as sulfate (B86663) (SO₄•⁻) and hydroxyl (HO•) radicals, which are highly effective in degrading cyanide. mdpi.comresearchgate.net Activation of persulfate by heat or ultrasound can significantly increase the cyanide removal efficiency. mdpi.comdntb.gov.ua For instance, one study demonstrated that ultrasonic activation of persulfate achieved a 74.76% cyanide removal efficiency. mdpi.comdntb.gov.ua

Interactive Data Table: Comparison of Oxidation Processes for Cyanide Removal

| Oxidation Process | Reagents | Key Conditions | Removal Efficiency | Notes |

|---|---|---|---|---|

| SO₂-Air | Sulfur dioxide (from sodium metabisulfite), Air, Lime, Copper sulfate (catalyst) | pH ~8.5 | Variable | Commonly used in the industry. wikipedia.org |

| Hydrogen Peroxide | Hydrogen Peroxide (H₂O₂) | Alkaline pH | High | Converts cyanide to less toxic cyanate. 911metallurgist.com |

| Ozone | Ozone (O₃) | High pH | High | Can be combined with H₂O₂ or UV for enhanced performance. researchgate.net |

| Persulfate (Ultrasonic Activation) | Potassium Persulfate (K₂S₂O₈) | pH 10.0, Ultrasonic power 100% | 74.76% | Generates highly reactive sulfate and hydroxyl radicals. mdpi.comdntb.gov.ua |

Biological treatment offers an environmentally friendly and cost-effective alternative to chemical methods for cyanide detoxification. pharmacophorejournal.com This process relies on microorganisms that can utilize cyanide and its metal complexes as a source of carbon and nitrogen, breaking them down into less harmful substances like ammonia (B1221849) and bicarbonate. iastate.edumdpi.com

Several bacterial species, including Pseudomonas, Achromobacter, and Flavobacterium, have been identified for their ability to degrade cyanide. iastate.edu For example, Pseudomonas pseudoalcaligenes CECT5344 has been shown to degrade cyanide in highly alkaline conditions (up to pH 11.5) and in the presence of high concentrations of free cyanide. nih.govnih.gov The efficiency of microbial degradation is influenced by the chemical stability of the metal-cyanide complexes, with free cyanide being the most readily biodegradable. researchgate.net

One successful industrial application is the use of a strain of Pseudomonas paucimobilis in rotating biological contactors to treat wastewater from the Homestake Mine in South Dakota. iastate.edu This process effectively removes cyanide and thiocyanate, converting them to ammonia, carbonate, and sulfate. iastate.edu Recent research has also explored the use of plants, such as Sorghum bicolor, for the biodegradation of cyanide in irrigation water. iastate.edu

A consortium of native bacteria, including Microbacterium paraoxydans, Brevibacterium casei, Brevundimonas vesicularis, Bacillus cereus, and Cellulosimicrobium cellulans, isolated from a gold mine tailing dam, demonstrated the ability to degrade cyanide. cetjournal.it This consortium achieved a 98% biodegradation efficiency for the highest initial free cyanide concentration tested. mdpi.com

Photolytic degradation involves the use of light, particularly ultraviolet (UV) radiation, to break down cyanide compounds. While aqueous solutions of cyanide can degrade in sunlight, the process can be slow. wikipedia.org Laboratory studies have shown that UV irradiation alone may not be sufficient for the effective destruction of volatilized cyanide. nih.gov

However, photocatalytic processes, which combine UV light with a photocatalyst like titanium dioxide (TiO₂), have shown high efficiency in oxidizing free cyanides and metal-cyanide complexes. d-nb.inforesearchgate.net In the absence of oxygen, the photocatalytic treatment can lead to the reduction of gold to its metallic state, allowing for its recovery. d-nb.info The presence of organic compounds that act as hydroxyl radical scavengers can sometimes enhance the photoreduction rate of metal species. d-nb.info

Adsorption and Separation Techniques for Cyanide Complexes in Aqueous Systems

Adsorption and separation techniques are employed to remove and concentrate cyanide complexes from aqueous solutions, often for recovery and recycling. ca.gov

Activated carbon is a widely used adsorbent due to its ability to adsorb the gold cyanide complex from cyanide solutions and pulps. cdc.gov This eliminates the need for liquid-solid separation steps. cdc.gov The adsorption capacity of activated carbon is influenced by factors such as particle size, with smaller particles exhibiting a faster and greater adsorption of gold. cdc.gov The adsorbed gold can be in the form of calcium aurocyanide or hydrogen aurocyanide, depending on the pH and cation concentration of the solution. cdc.gov

Other adsorbents that have been investigated for cyanide removal include:

Zeolites: Natural and impregnated zeolites have been studied for their effectiveness in adsorbing cyanide from gold processing wastewater. ijcce.ac.ir Impregnated zeolites showed higher adsorption percentages compared to natural zeolites. ijcce.ac.ir

Bentonite and Hydrotalcite-type anionic clays: These materials have also been explored as potential adsorbents for cyanide removal. nih.gov Studies have shown that a hydrotalcite-like compound can remove over 90% of free cyanide from real mining wastewater. nih.gov

Ion exchange resins are another option for separating aurocyanide from solutions.

Advanced Oxidation Processes (AOPs) for Cyanide Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These processes are considered highly effective for the degradation of recalcitrant compounds like cyanide. mdpi.com

Common AOPs for cyanide remediation include:

UV/H₂O₂: The combination of ultraviolet radiation and hydrogen peroxide generates hydroxyl radicals, which are powerful oxidizing agents. mdpi.com This process has been shown to be effective for treating cyanide-containing effluents. mdpi.com One study found that a 1:1 stoichiometric ratio of cyanide to hydrogen peroxide with medium UV intensity resulted in 99.9% removal for low initial cyanide concentrations. mdpi.com

Ozone-based AOPs: The use of ozone in combination with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) enhances the production of hydroxyl radicals, leading to faster cyanide degradation compared to ozonation alone. researchgate.net

Persulfate-based AOPs: As mentioned earlier, the activation of persulfate by heat, UV, or ultrasound generates both sulfate and hydroxyl radicals, which accelerate the oxidation of cyanide. mdpi.comdntb.gov.ua The ultrasonic-activated persulfate process has shown promise for treating gold cyanide residues. mdpi.comdntb.gov.ua

Photocatalysis: Using a semiconductor photocatalyst like TiO₂ with UV irradiation is another effective AOP. mdpi.comresearchgate.net This method can significantly improve the degradation rate of cyanide, even with minimal addition of hydrogen peroxide. mdpi.com

Interactive Data Table: Performance of Selected AOPs for Cyanide Degradation

| AOP Method | Oxidants/Catalysts | Key Findings | Reference |

|---|---|---|---|

| UV/H₂O₂ | Ultraviolet light, Hydrogen peroxide | 99.9% removal of low concentration cyanide with a 1:1 stoichiometric ratio. | mdpi.com |

| Ozone/H₂O₂/UV | Ozone, Hydrogen peroxide, Ultraviolet light | High cyanide degradation rate and significant COD reduction. | researchgate.net |

| Ultrasonic-activated Persulfate | Potassium persulfate, Ultrasound | 74.76% cyanide removal efficiency. | mdpi.comdntb.gov.ua |

| TiO₂ Photocatalysis | Titanium dioxide, UV light, low H₂O₂ | Significant improvement in degradation rate within a 20-minute period. | mdpi.com |

Development of Cyanide-Free Gold Leaching Alternatives: Comparative Studies and Future Directions

Growing environmental and safety concerns associated with cyanide have driven extensive research into alternative, less toxic lixiviants for gold extraction. scirp.orgresearchgate.net While cyanide remains the dominant reagent in the gold mining industry due to its efficiency and low cost, several promising alternatives are under investigation and, in some cases, in industrial use. investingnews.comscispace.com

Some of the most studied cyanide-free alternatives include:

Thiosulfate (B1220275): Thiosulfate leaching is one of the most developed alternatives and is used on an industrial scale. mdpi.com The dissolution rate of gold in thiosulfate can be slow but can be enhanced by increasing temperature and reagent concentration, as well as by using copper and ammonia as catalysts. scirp.org

Thiourea (B124793): Thiourea has a very high gold dissolution rate and is considered a strong alternative to cyanide. scirp.orgdntb.gov.ua However, it is a suspected carcinogen and requires careful handling. researchgate.net

Halides (Chloride, Bromide): Leaching systems based on chlorides and bromides have been investigated. scirp.orgmdpi.com While they can be effective, they often have high reagent consumption and may require elevated temperatures, impacting their economic viability. scirp.org

Glycine (B1666218): Glycine, an amino acid, has been explored as a non-toxic lixiviant. mdpi.comminingmagazine.com Researchers have developed an improved glycine leaching technology using a low concentration of potassium permanganate (B83412) as an oxidizing agent, which enhances gold leaching rates at ambient temperatures. miningmagazine.com

Other Novel Reagents: A variety of other reagents are being developed, including some proprietary commercial products like Jinchan and RZOLV. investingnews.commdpi.com Studies have shown that the gold recovery from some ores using these alternative reagents can be comparable to that achieved with sodium cyanide. mdpi.com

The future of gold extraction is likely to see an increased adoption of these cyanide-free technologies, driven by stricter environmental regulations and a growing emphasis on sustainable mining practices. investingnews.com However, challenges remain in scaling up these processes for widespread industrial use and ensuring their economic competitiveness with cyanidation. sustainability-times.com

Research into Alternative Lixiviants (e.g., Thiosulfate, Thiourea, Halogen-based)

The environmental and health risks associated with this compound in gold extraction have propelled significant research into alternative, less toxic lixiviants. The primary goal is to identify reagents that can effectively dissolve gold while minimizing ecological impact. The most extensively studied alternatives include thiosulfate, thiourea, and halogen-based systems. researchgate.net

Thiosulfate Leaching

Thiosulfate has emerged as one of the most promising alternatives to cyanide, primarily due to its low toxicity and effectiveness in treating specific types of gold ores that are challenging for cyanidation, such as carbonaceous or copper-rich ores. researchgate.netustb.edu.cn The leaching process typically occurs in an ammoniacal solution where copper ions act as a catalyst. Gold forms a stable anionic complex with thiosulfate in this alkaline environment. researchgate.net

Research has focused on optimizing various parameters of thiosulfate leaching, including the concentrations of thiosulfate, ammonia, and copper, as well as temperature and pH, to maximize gold recovery. mdpi.comresearchgate.net Studies have shown that for certain refractory ores, thiosulfate leaching can achieve gold extraction rates comparable to or even exceeding cyanidation. researchgate.netresearchgate.net For instance, in one study on a refractory gold concentrate, a biooxidation-thiosulfate process yielded an 85.05% gold leaching efficiency, which was significantly higher than direct cyanidation of the same material. ustb.edu.cn However, challenges remain, including high reagent consumption and the difficulty in recovering dissolved gold from the pregnant solution. mdpi.com

Thiourea Leaching

Thiourea is another widely investigated alternative that leaches gold under acidic conditions, forming a cationic complex. researchgate.net A key advantage of thiourea is its rapid leaching kinetics, which can be significantly faster than cyanidation under optimal conditions. 911metallurgist.com Research has demonstrated that for certain ores, thiourea leaching can achieve high gold extraction percentages in a shorter time frame. For example, one study reported a 96.5% gold extraction in 16 hours with thiourea, compared to 96% in 24 hours with cyanide. ije.ir

However, the high consumption rate and cost of thiourea compared to cyanide are major drawbacks. ije.ir Additionally, the stability of the thiourea solution and the influence of other minerals in the ore can present challenges. scielo.org.co The acidic nature of the process also necessitates the use of corrosion-resistant equipment.

Halogen-based Leaching

Halogen-based lixiviants, including chlorine, bromine, and iodine, have a long history in gold processing and are known for their fast leaching kinetics. lut.fi These systems operate by oxidizing gold, which then forms soluble halide complexes. Research into halogen-based leaching has explored various reagents and process conditions. For instance, studies on iodine-iodide leaching have shown high gold recovery rates, with one experiment achieving 97.55% recovery in just one minute from gold-plated electronic waste. uctm.eduresearchgate.net Another study on a gold concentrate reported a gold leaching rate of over 85% under optimized conditions. semanticscholar.org

Despite their effectiveness, the widespread industrial application of halogen-based lixiviants has been limited by several factors. These include the high cost and consumption of reagents, their corrosive nature, and the need for specialized, sealed equipment to handle volatile and often toxic halogen gases. lut.fi

Comparative Performance Analysis of Non-Cyanide Processes

The performance of non-cyanide gold leaching processes is typically evaluated against the well-established cyanidation process, considering factors such as gold recovery, leaching kinetics, reagent consumption, and applicability to different ore types.

Gold Recovery and Leaching Kinetics

The effectiveness of alternative lixiviants in terms of gold recovery and leaching speed is highly dependent on the specific ore mineralogy.

Thiosulfate: For refractory and carbonaceous ores, thiosulfate leaching can offer superior performance. In one case, thiosulfate leaching extracted 73% of gold in 4 hours from a preg-robbing ore, while cyanidation only achieved 10% extraction in over 24 hours. lut.fi For a sulfide (B99878) ore, 90% gold recovery was achieved in just 1 hour with thiosulfate, compared to 50% in 24 hours with cyanide. lut.fi However, for other ore types, gold recovery with thiosulfate may be lower than with cyanide. For instance, a study on a refractory ore showed a maximum gold extraction of 69.6% with thiosulfate, which was comparable to the results from cyanidation. researchgate.net

Thiourea: Thiourea is known for its rapid leaching kinetics. 911metallurgist.com One comparative study found that thiourea leaching could achieve 96.5% gold extraction in 16 hours, while cyanidation took 24 hours to reach 96% extraction. ije.ir However, in another study on a low-grade gold ore, cyanidation was more efficient, with 95.21% gold recovery in 12 hours, compared to 90.48% in 5 hours with thiourea, which also required significantly more reagents. researchgate.net

Halogen-based Lixiviants: Halogen-based systems can also exhibit very fast leaching rates. For example, an iodine-iodide system was able to recover 97.55% of gold from electronic waste in just one minute. researchgate.net A study using N-bromosuccinimide (NBS) as a lixiviant achieved an 86.24% gold yield from an ore in 20 hours. nih.gov

Reagent Consumption and Operating Conditions

A significant factor in the economic viability of alternative lixiviants is the consumption of reagents and the required operating conditions.

Thiosulfate: Thiosulfate leaching often requires higher reagent concentrations and is sensitive to process conditions like pH and the presence of copper as a catalyst. mdpi.com Thiosulfate consumption can be high, sometimes exceeding 25 kg per tonne of ore, which is a major hurdle for its commercial application. mdpi.com

Thiourea: Thiourea consumption is generally higher than that of cyanide, often at least twice as much, and the reagent itself is more expensive. ije.ir For example, one study reported a thiourea consumption of 13.32 kg/t for a 90.48% gold recovery, while cyanide consumption was 1.23 kg/t for a 95.21% recovery on the same ore. researchgate.net

Halogen-based Lixiviants: These reagents can be costly, and their corrosive nature necessitates specialized equipment, adding to the capital and operating costs. lut.fi

The following interactive tables provide a comparative overview of the performance of these alternative lixiviants based on published research data.

| Lixiviant | Ore/Material Type | Gold Recovery (%) | Leaching Time | Key Reagent Consumption | Reference |

|---|---|---|---|---|---|

| Cyanide | Low-grade oxidized ore | 96 | 24 hours | 1 kg/t NaCN | ije.ir |

| Thiourea | Low-grade oxidized ore | 96.5 | 16 hours | 20 kg/t Thiourea | ije.ir |

| Cyanide | Low-grade gold ore | 95.21 | 12 hours | 1.23 kg/t Cyanide | researchgate.net |

| Thiourea | Low-grade gold ore | 90.48 | 5 hours | 13.32 kg/t Thiourea | researchgate.net |

| Cyanide | Refractory gold concentrate | 59.86 | - | - | ustb.edu.cn |

| Thiosulfate (after biooxidation) | Refractory gold concentrate | 85.05 | 24 hours | - | ustb.edu.cn |

| Iodine-Iodide | Gold-plated electronic waste | 97.55 | 1 minute | - | researchgate.net |

| N-bromosuccinimide (NBS) | Gold ore | 86.24 | 20 hours | 0.05 M NBS | nih.gov |

| Lixiviant | Typical pH Range | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Thiosulfate | Alkaline (9-11) | Low toxicity; effective for carbonaceous/copper-rich ores. researchgate.netustb.edu.cn | High reagent consumption; complex chemistry; challenges in gold recovery. mdpi.com |

| Thiourea | Acidic (1-2) | Fast leaching kinetics. 911metallurgist.com | High reagent consumption and cost; corrosive; potential carcinogen. 911metallurgist.comije.ir |

| Halogen-based (e.g., Iodine-Iodide) | Wide range (2-10) | Very fast leaching kinetics; low environmental impact of reagents themselves. lut.finih.gov | High reagent cost; corrosive; requires sealed reactors for volatile halogens. lut.fi |

Future Research Directions and Emerging Trends in Sodium Gold Cyanide Studies

Integration of Multi-Scale Modeling and Experimental Approaches

A significant emerging trend in the study of gold cyanidation is the powerful combination of multi-scale modeling and empirical experimental work. This integration allows for a deeper, more predictive understanding of the complex chemical and physical phenomena occurring during the leaching process. By bridging the gap between theoretical models and real-world plant operations, researchers aim to enhance efficiency, improve control, and reduce the costs and environmental risks associated with gold extraction.

To handle the complexity and inherent randomness of industrial leaching circuits, intelligent hybrid models are being developed. mdpi.com These models combine mechanistic principles with data-driven techniques like Artificial Neural Networks (ANN) and Long Short-Term Memory (LSTM) networks. mdpi.comresearchgate.net ANNs, for example, have been successfully used to predict gold recovery by learning from experimental data sets that include variables like pH, solid percentage, NaCN concentration, and particle size. researchgate.net This approach has shown a high degree of accuracy, with simulated values closely matching experimental results. researchgate.net

Furthermore, multivariate statistical analysis methods such as Principal Component Analysis (PCA) and Cluster Analysis (CA) are being applied to dynamic data from industrial plants. researchgate.net This allows researchers to extract meaningful correlations between process variables and performance indices, revealing hidden patterns in the operational data. researchgate.net By combining these advanced modeling techniques with targeted experimental validation, a more robust and predictive framework for optimizing the cyanidation process is being established. mdpi.comresearchgate.net

Sustainable Process Design and Resource Efficiency in Cyanidation Research